((2S,4R)-4-Methylpiperidin-2-yl)methanamine
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Overview
Description
((2S,4R)-4-Methylpiperidin-2-yl)methanamine: is a chiral amine compound characterized by its piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the reduction of (2S,4R)-4-methylpiperidin-2-one with a suitable reducing agent can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to hydrogen gas in the presence of a chiral catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or other functional groups attached to the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
(2S,4R)-4-Methylpiperidine: A structurally similar compound with a different functional group.
(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Another chiral compound with a piperidine ring structure.
(2S,4R)-4-Fluoroproline: A fluorinated derivative with similar stereochemistry.
Uniqueness: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a piperidine ring and an amine group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
[(2S,4R)-4-methylpiperidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOLMRDUFXPXRJ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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